Medicarpin is a naturally occurring compound classified as a pterocarpan, which is a type of isoflavonoid. It is primarily found in various plant species, including Medicago truncatula and Swartzia madagascariensis. Medicarpin plays a significant role in plant defense mechanisms, particularly as a phytoalexin, which helps plants resist pathogens and stress conditions. Its chemical structure features a fused benzene and cyclohexene ring, contributing to its biological activity and potential therapeutic effects in humans .
Medicarpin undergoes various metabolic reactions, including:
These reactions facilitate the transformation of medicarpin into various metabolites that may exhibit different biological activities .
Medicarpin exhibits a range of biological activities:
Medicarpin can be synthesized through several methods:
Medicarpin has several applications across different fields:
Medicarpin interacts with various biological pathways and compounds:
Several compounds share structural or functional similarities with medicarpin. Here are some notable examples:
| Compound Name | Type | Unique Features |
|---|---|---|
| Vestitone | Pterocarpan | A direct precursor of medicarpin; involved in similar metabolic pathways. |
| Genistein | Isoflavonoid | Known for its estrogenic activity; used in cancer research. |
| Daidzein | Isoflavonoid | Exhibits similar biological activities but differs in structural configuration. |
| Glyceollins | Pterocarpan | Found in soybeans; known for anti-cancer properties. |
| Biochanin A | Isoflavonoid | Shares anti-inflammatory properties; structurally related to medicarpin. |
Medicarpin's uniqueness lies in its specific combination of biological activities, particularly its dual role as both a plant defense compound and a potential therapeutic agent for bone healing, setting it apart from other similar compounds .
Medicarpin possesses two chiral centers located at carbon positions 6a and 11a, resulting in the existence of enantiomeric forms with distinct stereochemical configurations [6] [12]. The (-)-enantiomer exhibits the (6aR,11aR) absolute configuration, while the (+)-enantiomer displays the (6aS,11aS) configuration [1] [12]. These enantiomers represent non-superimposable mirror images that exhibit identical physical properties except for their interaction with plane-polarized light [10] [11].
The optical rotation of the (-)-enantiomer has been experimentally determined as [α]D²² -226° when measured in chloroform solvent [3] [14]. This significant negative optical rotation indicates strong levorotatory behavior, while the corresponding (+)-enantiomer would be expected to exhibit an equal but opposite positive optical rotation of approximately +226° [10]. The substantial magnitude of optical rotation reflects the rigid polycyclic structure and the specific spatial arrangement of the chiral centers within the pterocarpan framework [11].
The stereochemical designation follows the Cahn-Ingold-Prelog priority rules, where the absolute configuration at each chiral center is determined by the spatial arrangement of substituents according to their atomic number priorities [9] [12]. The enantiomeric forms of medicarpin can be distinguished through various analytical techniques including optical rotation measurements, circular dichroism spectroscopy, and chiral chromatographic methods [10] [12].
Medicarpin exhibits characteristic physical properties that reflect its molecular structure and intermolecular interactions. The compound demonstrates a melting point range of 127.5-128.5°C, indicating good crystalline purity and structural integrity [3] [13] [15]. The predicted boiling point occurs at 418.8±45.0°C at standard atmospheric pressure of 760 millimeters of mercury [15] [16].
The density of medicarpin has been calculated as 1.3±0.1 grams per cubic centimeter, suggesting a relatively dense molecular packing arrangement [15] [16]. The flash point, representing the temperature at which the compound can form an ignitable mixture with air, occurs at 207.1±28.7°C [15]. The predicted logarithmic partition coefficient value of 2.72 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics [15].
The acid dissociation constant for medicarpin has been predicted as pKa 9.50±0.20, classifying the compound as a very weakly acidic substance [3] [5] [15]. This weak acidity likely originates from the phenolic hydroxyl group present in the molecular structure [15]. The vapor pressure at 25°C is extremely low at 0.0±1.0 millimeters of mercury, indicating minimal volatility under standard conditions [15].
Medicarpin demonstrates distinct solubility characteristics across different solvent systems. The compound is practically insoluble in water due to its hydrophobic pterocarpan structure [17] [41]. However, medicarpin shows good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [3] [17]. The recommended storage conditions require maintenance at 2-8°C in a desiccated environment to preserve compound stability [13] [17].
Table 1: Physical and Chemical Properties of Medicarpin
| Property | Value |
|---|---|
| Melting Point | 127.5-128.5°C |
| Boiling Point (predicted) | 418.8±45.0°C at 760 mmHg |
| Density (predicted) | 1.3±0.1 g/cm³ |
| Flash Point (predicted) | 207.1±28.7°C |
| pKa (predicted) | 9.50±0.20 |
| LogP | 2.72 |
| Vapour Pressure (predicted) | 0.0±1.0 mmHg at 25°C |
| Optical Rotation (-) form | [α]D²² -226° (chloroform) |
| Storage Temperature | 2-8°C |
| Appearance | Off-white to light yellow powder |
Nuclear magnetic resonance spectroscopy provides definitive structural characterization of medicarpin through detailed analysis of both proton and carbon-13 chemical environments [19] [20]. The carbon-13 nuclear magnetic resonance spectrum reveals sixteen distinct carbon signals corresponding to the molecular formula C₁₆H₁₄O₄ [12] [19]. Significant differences in chemical shifts between the (-) and (+) enantiomers occur primarily at the chiral centers C-6a and C-11a, reflecting the different stereochemical environments [12].
The carbon-13 chemical shift assignments demonstrate characteristic pterocarpan patterns with aromatic carbons appearing in the 96-162 parts per million range [12] [19]. The methoxy carbon C-12 resonates at 55.9 parts per million for both enantiomers, while the ether carbon C-6 appears at 66.5-67.5 parts per million depending on the stereochemistry [12]. The chiral centers C-6a and C-11a show notable chemical shift differences between enantiomers, with C-6a appearing at 39.5 parts per million for (+)-medicarpin versus 40.8 parts per million for (-)-medicarpin [12].
Proton nuclear magnetic resonance analysis reveals characteristic coupling patterns that confirm the pterocarpan structure [19] [36]. The distinctive four contiguous protons H-6β, H-6α, H-6a, and H-11a provide diagnostic signals for pterocarpan identification [12] [19]. The H-6α proton appears as a doublet of doublets at 4.22 parts per million with coupling constants of 10.8 and 4.8 hertz, indicating axial-equatorial coupling relationships [12] [19]. The H-11a proton resonates as a doublet at 5.47-5.50 parts per million with a coupling constant of 6.5-6.7 hertz [12] [19].
Table 2: Carbon-13 Nuclear Magnetic Resonance Chemical Shifts for Medicarpin Enantiomers
| Carbon Position | (-)-Medicarpin δ (ppm) | (+)-Medicarpin δ (ppm) |
|---|---|---|
| C-1a | 112.8 | 112.2 |
| C-1 | 133.1 | 132.2 |
| C-2 | 107.3 | 106.4 |
| C-3 | 160.0 | 157.5 |
| C-4 | 104.4 | 103.7 |
| C-4a | 158.8 | 156.6 |
| C-6 | 67.5 | 66.5 |
| C-6a | 40.8 | 39.5 |
| C-7a | 120.8 | 119.2 |
| C-7 | 125.9 | 124.8 |
| C-8 | 110.7 | 110.0 |
| C-9 | 162.0 | 160.6 |
| C-10 | 97.5 | 96.9 |
| C-10a | 162.5 | 161.1 |
| C-11a | 80.0 | 78.7 |
| C-12 (OCH₃) | 55.9 | 55.9 |
Mass spectrometry analysis of medicarpin employs electrospray ionization techniques to generate molecular ions and characteristic fragmentation patterns [24] [26]. The molecular ion peak appears at mass-to-charge ratio 271.0965 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [19] [24]. The exact mass of 270.089209 daltons confirms the molecular formula C₁₆H₁₄O₄ [1] [4].
The fragmentation pattern of medicarpin follows predictable pathways based on the pterocarpan structure [24] [28]. The characteristic fragment ion at mass-to-charge ratio 254.0586 results from the loss of a methyl radical [M-H-CH₃- ]- ⁻, indicating cleavage of the methoxy group [24]. Additional significant fragment ions include mass-to-charge ratio 161.0173 corresponding to C₉H₅O₃, and mass-to-charge ratio 145.0387 representing C₉H₅O₂ [24].
The mass spectrometry fragmentation nomenclature system designates cleavable bonds within the pterocarpan skeleton using numerical labels [24]. Ring cleavage at the C11-C11a bond produces diagnostic fragment ions that distinguish medicarpin from other pterocarpan compounds [24]. The fragment ion at mass-to-charge ratio 135.0466 (C₈H₇O₂) serves as a characteristic marker for C11-C11a bond cleavage in the pterocarpan framework [24].
Table 3: Mass Spectrometry Fragmentation Data for Medicarpin
| Parameter | Value (m/z) |
|---|---|
| Molecular Ion [M+H]⁺ | 271.0965 |
| Exact Mass | 270.089209 |
| Monoisotopic Mass | 270.089209 |
| Key Fragment [M-H-CH₃- ]- ⁻ | 254.0586 |
| Fragment C₉H₅O₃ | 161.0173 |
| Fragment C₉H₅O₂ | 145.0387 |
| Fragment C₈H₅O₂ | 133.0302 |
| Fragment C₇H₅O₂ | 121.0358 |
Infrared spectroscopy of medicarpin reveals characteristic absorption bands that correspond to specific functional groups within the pterocarpan structure [31] [32]. The infrared spectrum demonstrates absorption patterns typical of phenolic compounds with aromatic ring systems and ether linkages [31]. The hydroxyl group at position 3 produces a broad absorption band in the 3200-3600 wavenumber range, characteristic of phenolic hydroxyl stretching vibrations [31] [32].
The aromatic carbon-carbon stretching vibrations appear in the 1450-1650 wavenumber region, consistent with the benzofuran and chromene ring systems present in medicarpin [31] [32]. The methoxy group contributes characteristic carbon-hydrogen stretching absorptions in the 2800-3000 wavenumber range and carbon-oxygen stretching around 1000-1300 wavenumbers [31]. The ether linkages within the pterocarpan framework produce additional carbon-oxygen stretching absorptions that distinguish medicarpin from simple phenolic compounds [31] [32].
Ultraviolet spectroscopy analysis reveals absorption characteristics related to the extended aromatic conjugation system in medicarpin [33]. The pterocarpan chromophore exhibits ultraviolet absorption maxima that reflect the electronic transitions within the fused ring system [33]. The ultraviolet absorption properties are influenced by the hydroxyl and methoxy substituents, which modulate the electronic density distribution across the aromatic framework [33].